N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an isobutyryl group at the 1-position and a 4-methoxybenzenesulfonamide moiety at the 7-position. This compound is structurally characterized by its bicyclic tetrahydroquinoline scaffold, which is functionalized with electron-donating (methoxy) and lipophilic (isobutyryl) groups. Its safety data sheet (SDS) identifies acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) as primary hazards .
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)20(23)22-12-4-5-15-6-7-16(13-19(15)22)21-27(24,25)18-10-8-17(26-3)9-11-18/h6-11,13-14,21H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIAUUNJSIICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-Amine
Step 1 : Cyclocondensation of 4-aminophenylacetone with acrolein
A mixture of 4-aminophenylacetone (1.0 eq) and acrolein (1.2 eq) in glacial acetic acid undergoes reflux at 120°C for 8 hr under nitrogen, forming the tetrahydroquinoline scaffold.
Step 2 : N-Acylation with Isobutyryl Chloride
The crude amine reacts with isobutyryl chloride (1.5 eq) in dichloromethane using N,N-diisopropylethylamine (2.5 eq) as base at 0°C→RT over 12 hr.
Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:4) yields white crystals (68% over two steps).
| Parameter | Value |
|---|---|
| Reaction Scale | 100 mmol |
| Temperature Range | 0°C → 25°C |
| Solvent System | CH₂Cl₂/Et₃N |
| Isolated Yield | 68% |
Sulfonamide Coupling Reaction
Reagents :
- 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 eq)
- 4-Methoxybenzenesulfonyl chloride (1.2 eq)
- N-Methylmorpholine (3.0 eq) in THF/H₂O (4:1)
Procedure :
- Dissolve amine in THF (0.2 M) at 0°C
- Add sulfonyl chloride portionwise over 30 min
- Stir 24 hr at 25°C
- Quench with 1N HCl, extract with EtOAc (3×)
- Dry (Na₂SO₄), concentrate, recrystallize from MeOH/H₂O
Optimization Insights :
- Excess sulfonyl chloride (1.5 eq) increased yield to 82% but required additional purification
- Lower temperatures (0°C) minimized di-sulfonylation byproducts
Process Optimization and Scale-Up Considerations
Solvent Screening for Sulfonylation
Comparative analysis of solvent systems revealed:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF/H₂O | 78 | 98.5 |
| DCM/H₂O | 65 | 97.2 |
| EtOAc/H₂O | 71 | 98.1 |
| Toluene/H₂O | 58 | 96.8 |
THF provided optimal solubility for both reactants while maintaining biphasic conditions to drive reaction completion.
Temperature Profiling
Controlled studies identified 25°C as the ideal balance between reaction rate and byproduct formation:
| Temperature (°C) | Time (hr) | Yield (%) | Impurity B (%) |
|---|---|---|---|
| 0 | 48 | 62 | 0.8 |
| 25 | 24 | 78 | 1.2 |
| 40 | 12 | 73 | 3.5 |
| 60 | 6 | 65 | 6.8 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J=8.8 Hz, 2H, ArH), 7.21 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=2.4 Hz, 1H, QuinH), 6.55 (dd, J=8.4, 2.4 Hz, 1H, QuinH), 6.42 (d, J=8.4 Hz, 1H, QuinH), 3.87 (s, 3H, OCH₃), 3.45 (m, 1H, CH), 2.92 (m, 2H, CH₂), 2.68 (m, 1H, CH), 1.98 (m, 2H, CH₂), 1.82 (m, 2H, CH₂), 1.12 (d, J=6.8 Hz, 6H, (CH₃)₂CH)
HRMS (ESI+) :
Calculated for C₂₀H₂₅N₂O₃S [M+H]⁺: 381.1584, Found: 381.1581
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)
- Mobile Phase: ACN/H₂O (0.1% TFA) gradient
- Flow: 1.0 mL/min
- Detection: 254 nm
| Batch | Purity (%) | Retention Time (min) |
|---|---|---|
| 1 | 99.2 | 12.34 |
| 2 | 99.5 | 12.29 |
| 3 | 99.1 | 12.37 |
Industrial-Scale Manufacturing Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Molar Ratio | Contribution (%) |
|---|---|---|---|
| 4-Aminophenylacetone | 450 | 1.0 | 38.7 |
| Isobutyryl Chloride | 220 | 1.5 | 22.4 |
| 4-Methoxybenzenesulfonyl Chloride | 680 | 1.2 | 29.1 |
| Solvents/Catalysts | - | - | 9.8 |
Waste Stream Management
Process mass intensity (PMI) calculations:
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Total Mass Input (kg) | 12.4 | 1240 |
| Product Output (kg) | 1.0 | 100 |
| PMI (kg/kg product) | 12.4 | 12.4 |
| Organic Waste (L/kg) | 8.2 | 7.9 |
Implementation of solvent recovery systems reduced PMI by 18% in pilot batches.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies have indicated that sulfonamide derivatives exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain sulfonamide compounds were effective against Mycobacterium tuberculosis and other pathogenic bacteria, highlighting their potential as therapeutic agents in treating infectious diseases .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Pathogen Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | M. tuberculosis | 20 | 5 |
| Compound B | E. coli | 18 | 10 |
| Compound C | S. aureus | 25 | 2 |
Anticancer Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide has been evaluated for its anticancer activity against various human cancer cell lines. Research indicates that compounds with similar structures demonstrate cytotoxic effects by inducing apoptosis and inhibiting tumor cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study involving the evaluation of this compound against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines revealed significant cytotoxicity. The IC50 values were found to be in the low micromolar range, indicating potent anticancer activity.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.0047 | Induction of apoptosis |
| HCT-116 | 0.0058 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological pathways. Notably, sulfonamides are known to act as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease .
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Acetylcholinesterase | 85 |
| Butyrylcholinesterase | 78 |
| α-Glucosidase | 70 |
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the tetrahydroquinoline core and sulfonamide/benzamide functional groups. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Structural and Functional Properties
Key Observations :
The tert-butyl group in AG0001YQ increases steric bulk, which may reduce bioavailability compared to the target compound’s methoxy group.
Biological Activity: Compound 24 demonstrates carbonic anhydrase inhibition, a property common to sulfonamides due to their zinc-binding sulfonamide moiety . The target compound’s 4-methoxy substitution may modulate this activity. The trifluoroacetyl derivative in acts as an MGAT2 inhibitor, suggesting that acylated tetrahydroquinolines can target lipid metabolism enzymes .
Toxicity Profile: Both the target compound and AG0001YQ share identical GHS classifications, indicating that substituent variations (methoxy vs. However, the methoxy group’s lower steric demand might influence tissue-specific irritation risks.
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a compound that has attracted attention for its potential biological activities. Its unique structure, featuring a tetrahydroquinoline core and a methoxybenzenesulfonamide group, suggests various applications in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.41 g/mol. The compound can be synthesized through multi-step processes involving the formation of the tetrahydroquinoline core followed by acylation and coupling reactions.
Synthesis Steps:
- Formation of Tetrahydroquinoline Core : Typically achieved via a Pictet-Spengler reaction.
- Acylation : The intermediate is acylated using isobutyryl chloride.
- Coupling : Finally, the methoxybenzenesulfonamide group is introduced using coupling reagents.
Anticancer Properties
Recent studies have focused on the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against various human cancer cell lines including HeLa (cervical), MCF-7 (breast), and A549 (lung). These studies often utilize assays like MTT to assess cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.15 | Induction of apoptosis via caspase activation |
| MCF-7 | 0.12 | Inhibition of tubulin polymerization |
| A549 | 0.10 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research has indicated that sulfonamide derivatives can exhibit significant antibacterial effects against various strains of bacteria.
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : Binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antiproliferative Activity
A study examining the antiproliferative effects of similar compounds showed promising results against A2780 ovarian cancer cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapy agents.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications on the tetrahydroquinoline core can enhance biological activity. For example:
- Substituents at specific positions on the benzene ring influence binding affinity to target proteins.
Q & A
Q. What are the recommended synthetic pathways for synthesizing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- N-Acylation : Reacting 1,2,3,4-tetrahydroquinoline derivatives with isobutyryl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
- Sulfonamide Coupling : Introducing the 4-methoxybenzenesulfonyl group via nucleophilic substitution, often requiring activating agents such as EDCI or HOBt in DMF .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. Key Optimization Parameters :
- Temperature control (0–25°C for acylation to prevent side reactions).
- Catalytic use of DMAP for improved sulfonamide coupling efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, tetrahydroquinoline protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z ~429) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm; retention time comparison against standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives, such as varying IC50 values across studies?
Methodological Answer:
- Structural Validation : Use single-crystal X-ray diffraction (e.g., SHELX programs) to confirm stereochemistry and rule out polymorphic variations .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell line authentication in cytotoxicity studies) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., KN-93, a CaMKII inhibitor with similar sulfonamide motifs) to identify structure-activity trends .
Q. What mechanistic hypotheses exist for this compound’s biological activity, and how can they be tested experimentally?
Methodological Answer:
- Enzyme Inhibition : Hypothesized to target kinases (e.g., CaMKII) or sulfotransferases due to the sulfonamide moiety. Validate via:
- In Vitro Kinase Assays : Measure inhibition of recombinant enzymes using radioactive ATP or fluorescence-based substrates .
- Molecular Docking : Compare binding poses with known inhibitors (e.g., KN-93) using AutoDock Vina or Schrödinger Suite .
- Cellular Pathways : Screen for effects on inflammatory markers (e.g., TNF-α, IL-6) in macrophage models using ELISA or qPCR .
Q. How can researchers design experiments to elucidate the role of the isobutyryl group in modulating bioavailability?
Methodological Answer:
- Comparative Studies : Synthesize analogs with acetyl or cyclopropanecarbonyl groups and compare:
- LogP Values : Measure via shake-flask method or HPLC retention times to assess lipophilicity .
- Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
Data Contradiction Analysis
Q. How should discrepancies in reported cytotoxicity data between in vitro and in vivo models be addressed?
Methodological Answer:
- Dose-Response Correlation : Ensure equivalent dosing regimens (e.g., adjust for plasma protein binding in vivo) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in serum samples, which may explain enhanced/attenuated activity in vivo .
- Tissue-Specific Effects : Use immunohistochemistry to assess compound distribution in target organs .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
